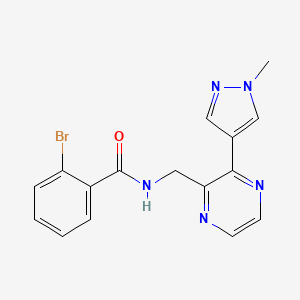
2-溴-N-((3-(1-甲基-1H-吡唑-4-基)吡咯-2-基)甲基)苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Molecular Structure Analysis
The molecular structure of this compound can be deduced from its molecular formula, C16H14BrN5O. It contains a benzamide group (a benzene ring attached to an amide group), a pyrazinyl group (a six-membered ring with two nitrogen atoms), and a methylpyrazolyl group (a five-membered ring with two nitrogen atoms and a methyl group). The exact arrangement of these groups in the molecule would need to be determined by techniques such as X-ray crystallography .科学研究应用
Sure! Here is a comprehensive analysis of the scientific research applications of 2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide, also known as 2-bromo-N-{[3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl]methyl}benzamide:
Antimicrobial Activity
This compound has shown potential as an antimicrobial agent. Its structure allows it to interact with bacterial cell walls and inhibit their growth. Research has indicated that derivatives of pyrazole and pyrazine, like this compound, can be effective against a range of bacterial strains .
Anticancer Properties
The compound’s ability to inhibit receptor tyrosine kinases (RTKs) makes it a candidate for cancer research. RTKs are often overactive in cancer cells, and inhibiting them can reduce tumor growth and proliferation . Studies have shown that similar compounds can induce apoptosis in cancer cells, making them promising for chemotherapy development.
Antimalarial Research
Compounds containing pyrazole and pyrazine rings have been explored for their antimalarial properties. This compound could potentially inhibit the growth of Plasmodium species, the parasites responsible for malaria . Molecular simulations have supported its binding affinity to key enzymes in the parasite’s lifecycle.
Anti-inflammatory Applications
The anti-inflammatory potential of this compound is linked to its ability to inhibit enzymes involved in the inflammatory response. Pyrazole derivatives are known to reduce the production of pro-inflammatory cytokines, which can be beneficial in treating conditions like arthritis and other inflammatory diseases .
Antiviral Activity
Research into pyrazole and pyrazine derivatives has also explored their antiviral capabilities. This compound could potentially inhibit viral replication by targeting viral enzymes or interfering with viral entry into host cells . This makes it a candidate for developing treatments against viruses such as influenza and hepatitis.
Neuroprotective Effects
The compound’s structure suggests it could have neuroprotective properties. By modulating neurotransmitter levels and protecting neurons from oxidative stress, it could be useful in treating neurodegenerative diseases like Alzheimer’s and Parkinson’s . Studies on similar compounds have shown promising results in animal models.
Antioxidant Properties
The presence of pyrazole and pyrazine rings in the compound suggests it could act as an antioxidant. Antioxidants neutralize free radicals, which can cause cellular damage. This property is valuable in preventing diseases related to oxidative stress, such as cardiovascular diseases and certain cancers .
Antidiabetic Research
This compound may also have potential in antidiabetic research. Pyrazole derivatives have been studied for their ability to enhance insulin sensitivity and reduce blood glucose levels . This makes them promising candidates for developing new treatments for diabetes.
未来方向
The future directions for research on “2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide” could include exploring its potential biological activities, given that many compounds containing pyrazole rings have been found to exhibit a wide range of such activities . Further studies could also investigate its synthesis and the reactions it can undergo .
属性
IUPAC Name |
2-bromo-N-[[3-(1-methylpyrazol-4-yl)pyrazin-2-yl]methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c1-22-10-11(8-21-22)15-14(18-6-7-19-15)9-20-16(23)12-4-2-3-5-13(12)17/h2-8,10H,9H2,1H3,(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWPAUTJFJVQRNX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=NC=CN=C2CNC(=O)C3=CC=CC=C3Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-bromo-N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


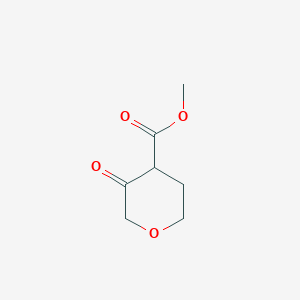

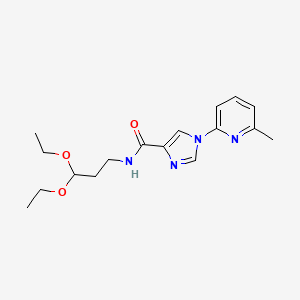
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2-(4-fluorobenzoyl)phenyl)methanone](/img/structure/B2840575.png)
![N-(cyclohexylmethyl)-5-({4-[(3-methylbenzoyl)amino]phenoxy}methyl)isoxazole-3-carboxamide](/img/structure/B2840576.png)
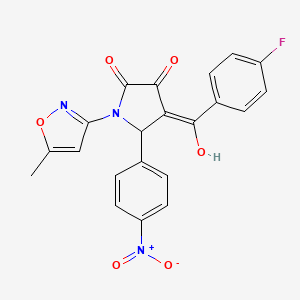
![2-(4-(Dimethylamino)phenyl)-5-methyl-7-phenyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2840584.png)
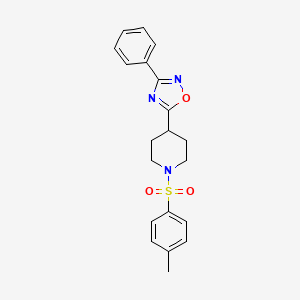
![N-(3-hydroxy-3-(thiophen-2-yl)propyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2840586.png)

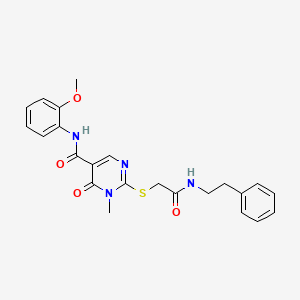
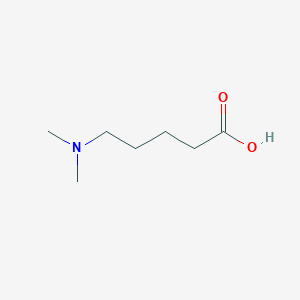
![8-[Benzyl(methyl)amino]-7-[(2-fluorophenyl)methyl]-3-methylpurine-2,6-dione](/img/structure/B2840592.png)